molecular formula C10H20NO5P B6184861 diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate CAS No. 71172-20-8

diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate

Cat. No. B6184861
CAS RN: 71172-20-8
M. Wt: 265.2
InChI Key:
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Description

Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate (DEMEP) is a phosphonate ester derivative of diethyl morpholine, a heterocyclic amine compound. It is a colorless, water-soluble liquid with a low vapor pressure and a slightly alkaline pH. DEMEP has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate has been used in a variety of scientific research applications, including as a substrate for the enzyme phosphonate esterase, as a protective agent for proteins, and as a model compound for studying the hydrolysis of phosphonate esters. It has also been used as a reagent in the synthesis of other compounds and as a catalyst in various organic reactions.

Mechanism of Action

Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate has been found to have a number of biochemical and physiological effects. It acts as an inhibitor of the enzyme phosphonate esterase, which is involved in the hydrolysis of phosphonates. It has also been found to act as a protective agent for proteins, as well as a model compound for studying the hydrolysis of phosphonate esters.
Biochemical and Physiological Effects
diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate has been found to have a number of biochemical and physiological effects. It acts as an inhibitor of the enzyme phosphonate esterase, which is involved in the hydrolysis of phosphonates. It has also been found to act as a protective agent for proteins, as well as a model compound for studying the hydrolysis of phosphonate esters. In addition, diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate in laboratory experiments include its low cost, its water solubility, and its low vapor pressure. Its low cost makes it a viable option for many research applications. Its water solubility makes it easy to work with, and its low vapor pressure makes it safe to handle. However, there are some limitations to using diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate in laboratory experiments. It is not very stable in the presence of light or heat, and it is not very soluble in organic solvents.

Future Directions

There are a number of potential future directions for diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate. It could be used in the development of new drugs or other compounds with therapeutic potential. It could also be used to study the biochemical and physiological effects of phosphonates in more detail. Additionally, its antioxidant, anti-inflammatory, and anti-cancer properties could be explored further. Finally, its use as a protective agent for proteins could be further investigated.

Synthesis Methods

Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate can be synthesized by reacting diethyl morpholine with methyl phosphonate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and yields a colorless liquid product. The synthesis of diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate has been studied in detail and the reaction is well understood.

properties

{ "Design of the Synthesis Pathway": "The synthesis of diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Diethyl phosphite", "Morpholine", "Ethyl chloroacetate", "Sodium hydride", "Acetic acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Diethyl phosphite is reacted with sodium hydride in dry ethanol to form sodium diethyl phosphite.", "Step 2: Ethyl chloroacetate is added to the reaction mixture and stirred for several hours to form diethyl (chloroacetyl)phosphonate.", "Step 3: Morpholine is added to the reaction mixture and stirred for several hours to form diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate.", "Step 4: The reaction mixture is quenched with acetic acid and then neutralized with sodium bicarbonate to obtain the final product." ] }

CAS RN

71172-20-8

Product Name

diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate

Molecular Formula

C10H20NO5P

Molecular Weight

265.2

Purity

95

Origin of Product

United States

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